

physical and chemical properties of Ophiopogonoside A

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Compound of Interest

Compound Name: Ophiopogonoside A

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Ophiopogonoside A: A Comprehensive Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ophiopogonoside A is a naturally occurring eudesmane sesquiterpene glycoside isolated from the tubers of *Liriope muscari* and *Ophiopogon japonicus*. As a constituent of traditional Chinese medicines derived from these plants, **Ophiopogonoside A** is of significant interest for its potential pharmacological activities. This technical guide provides a detailed overview of the known physical and chemical properties of **Ophiopogonoside A**, alongside methodologies for its isolation and analysis. Furthermore, this guide outlines established experimental protocols for evaluating its potential biological activities, drawing from research on related compounds and extracts from its natural sources.

Physical and Chemical Properties

Ophiopogonoside A was first isolated and characterized by Cheng et al. in 2004.^[1] While a specific melting point has not been reported, it is described as a white amorphous powder.^[1] Its solubility in various solvents has not been quantitatively detailed in the literature.

Table 1: Physicochemical Properties of Ophiopogonoside A

Property	Value	Source
Molecular Formula	C ₂₁ H ₃₈ O ₈	[1]
Molecular Weight	418.52 g/mol	Calculated from formula
Appearance	White amorphous powder	[1]
Class	Eudesmane sesquiterpene glycoside	[1]

Spectroscopic Data

The structural elucidation of **Ophiopogonoside A** was achieved through comprehensive spectroscopic analysis, primarily Nuclear Magnetic Resonance (NMR) spectroscopy.[1]

Table 2: ¹H and ¹³C NMR Spectral Data for Ophiopogonoside A (in CD₃OD)

Position	¹³ C Chemical Shift (δc)	¹ H Chemical Shift (δH, multiplicity, J in Hz)
Aglycone		
1	79.2 (CH)	3.50 (dd, 11.0, 4.5)
2	31.5 (CH ₂)	1.85 (m), 1.65 (m)
3	34.2 (CH ₂)	1.55 (m), 1.45 (m)
4	72.9 (C)	
5	56.1 (CH)	1.20 (m)
6	78.1 (CH)	3.80 (dd, 11.5, 4.0)
7	51.2 (CH)	1.70 (m)
8	22.1 (CH ₂)	1.50 (m), 1.40 (m)
9	41.8 (CH ₂)	1.60 (m), 1.30 (m)
10	38.2 (C)	
11	26.8 (CH)	2.10 (m)
12	22.8 (CH ₃)	0.92 (d, 7.0)
13	22.5 (CH ₃)	0.90 (d, 7.0)
14	15.1 (CH ₃)	1.15 (s)
15	28.5 (CH ₃)	1.25 (s)
Glucose Moiety		
1'	102.5 (CH)	4.35 (d, 7.5)
2'	75.2 (CH)	3.20 (m)
3'	78.1 (CH)	3.35 (m)
4'	71.6 (CH)	3.30 (m)
5'	77.9 (CH)	3.40 (m)
6'	62.8 (CH ₂)	3.85 (m), 3.65 (m)

Data sourced from Cheng et al., 2004.[1]

Experimental Protocols

Isolation and Purification of Ophiopogonoside A

The following protocol is based on the method described by Cheng et al. (2004) for the isolation of **Ophiopogonoside A** from the tubers of *Ophiopogon japonicus*.[\[1\]](#)

- Extraction:
 - Air-dried and powdered tubers of *Ophiopogon japonicus* are extracted with 95% ethanol at room temperature.
 - The ethanol extract is concentrated under reduced pressure to yield a crude extract.
- Partitioning:
 - The crude extract is suspended in water and partitioned successively with petroleum ether, diethyl ether, and n-butanol.
 - The n-butanol fraction, which is expected to contain the glycosides, is concentrated.
- Chromatography:
 - The n-butanol extract is subjected to column chromatography on a macroporous resin (e.g., Diaion HP-20) and eluted with a gradient of methanol in water.
 - Fractions containing compounds of interest are further purified by repeated column chromatography on silica gel, eluting with a gradient of methanol in chloroform.
 - Final purification is achieved by preparative High-Performance Liquid Chromatography (HPLC) on a C18 column.



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Isolation Workflow for **Ophiopogononside A**

While specific biological studies on isolated **Ophiopogononside A** are limited, extracts of *Ophiopogon japonicus* have demonstrated anti-inflammatory, cardiovascular protective, and neuroprotective properties. The following are representative experimental protocols that can be employed to assess these potential activities for **Ophiopogononside A**.

Anti-inflammatory Activity Assessment

A common in vitro model to screen for anti-inflammatory activity involves the use of lipopolysaccharide (LPS)-stimulated macrophages.

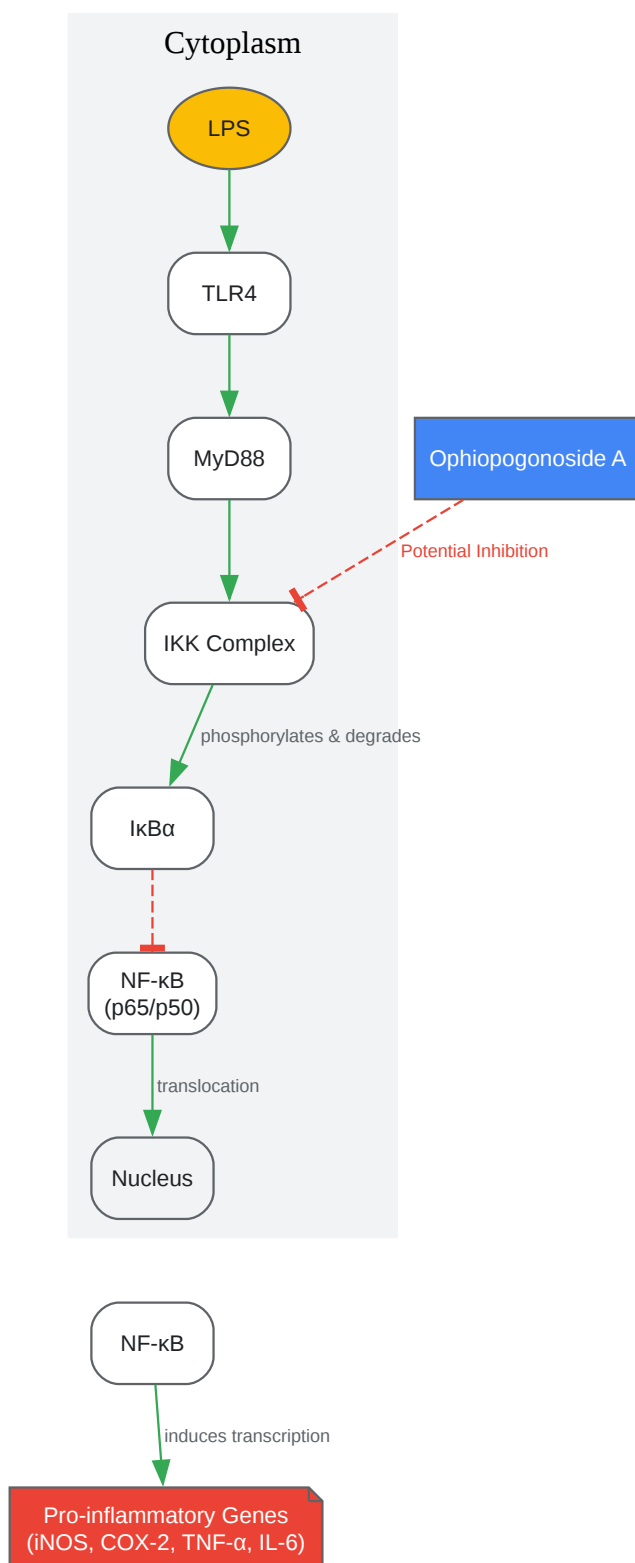
Protocol: Inhibition of Nitric Oxide (NO) Production in RAW 264.7 Macrophages

- Cell Culture:
 - RAW 264.7 murine macrophage cells are cultured in DMEM supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin at 37°C in a 5% CO₂ humidified atmosphere.
- Treatment:
 - Cells are seeded in 96-well plates and allowed to adhere overnight.
 - The medium is replaced with fresh medium containing various concentrations of **Ophiopogononside A** for 1-2 hours.
 - Cells are then stimulated with LPS (1 µg/mL) for 24 hours.
- Nitric Oxide Measurement:

- The concentration of nitrite (a stable product of NO) in the culture supernatant is measured using the Griess reagent.
- Equal volumes of supernatant and Griess reagent are mixed and incubated at room temperature for 15 minutes.
- The absorbance is measured at 540 nm using a microplate reader.
- Data Analysis:
 - A standard curve is generated using known concentrations of sodium nitrite.
 - The percentage of NO inhibition by **Ophiopogonaside A** is calculated relative to the LPS-only treated control.

Signaling Pathway Analysis (NF- κ B)

The anti-inflammatory effects of natural products are often mediated through the inhibition of the NF- κ B signaling pathway.



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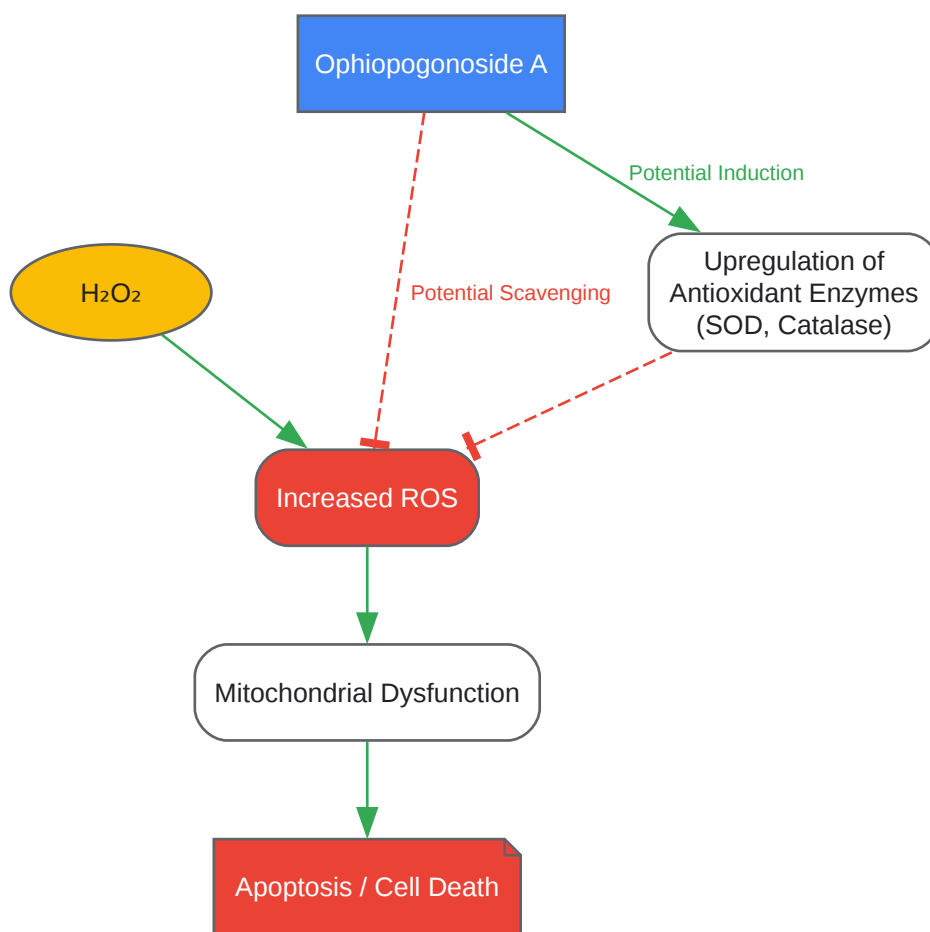
Potential Inhibition of the NF-κB Signaling Pathway

Cardiovascular Protective Activity Assessment

The H9c2 cell line, derived from embryonic rat heart tissue, is a widely used in vitro model to study cardiotoxicity and cardioprotection.

Protocol: Protection Against H₂O₂-Induced Oxidative Stress in H9c2 Cardiomyocytes

- Cell Culture:
 - H9c2 cells are cultured in DMEM supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin.
- Treatment:
 - Cells are seeded in 96-well plates.
 - Cells are pre-treated with various concentrations of **Ophiopogonaside A** for 24 hours.
 - Subsequently, the cells are exposed to hydrogen peroxide (H₂O₂) to induce oxidative stress.
- Cell Viability Assay:
 - Cell viability is assessed using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.
 - MTT solution is added to each well and incubated for 4 hours.
 - The resulting formazan crystals are dissolved in DMSO, and the absorbance is measured at 570 nm.
- Measurement of Oxidative Stress Markers:
 - Intracellular reactive oxygen species (ROS) levels can be measured using fluorescent probes like DCFH-DA.
 - The activities of antioxidant enzymes such as superoxide dismutase (SOD) and catalase can be determined using commercially available kits.



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Potential Cardioprotective Mechanism via Antioxidant Activity

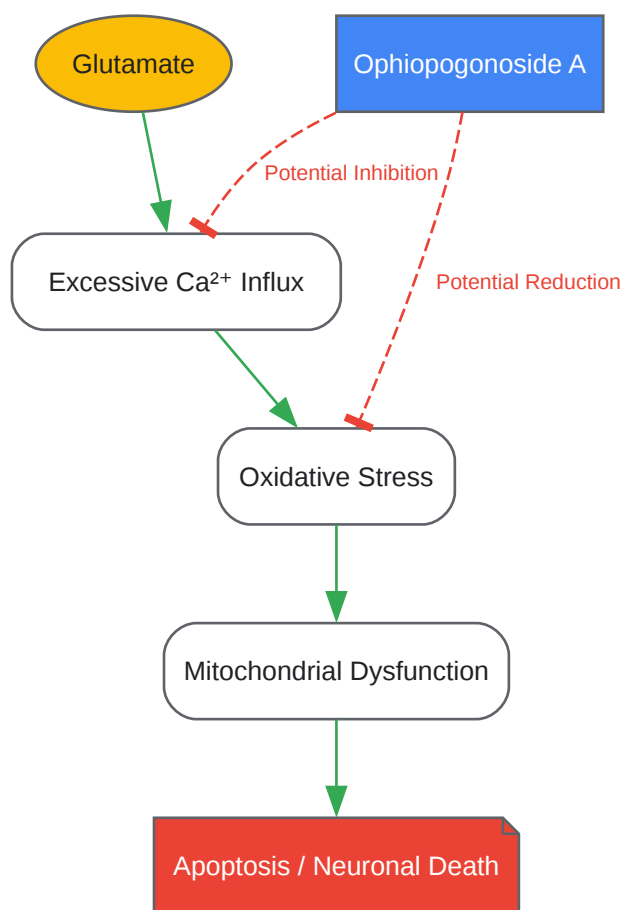
Neuroprotective Activity Assessment

The SH-SY5Y human neuroblastoma cell line is a common model for studying neurodegenerative diseases and neuroprotection.

Protocol: Protection Against Glutamate-Induced Excitotoxicity in SH-SY5Y Cells

- Cell Culture and Differentiation:
 - SH-SY5Y cells are cultured in a 1:1 mixture of DMEM and F-12 medium supplemented with 10% fetal bovine serum.
 - For differentiation into a more neuron-like phenotype, cells can be treated with retinoic acid for several days prior to the experiment.

- Treatment:
 - Differentiated cells are seeded in 96-well plates.
 - Cells are pre-treated with various concentrations of **Ophiopogonoside A** for 24 hours.
 - Excitotoxicity is induced by exposing the cells to a high concentration of glutamate.
- Cell Viability Assay:
 - Cell viability is measured using the MTT assay as described previously.
- Assessment of Apoptosis:
 - Apoptosis can be quantified by flow cytometry after staining with Annexin V-FITC and propidium iodide.
 - The expression of apoptosis-related proteins such as Bax, Bcl-2, and cleaved caspase-3 can be analyzed by Western blotting.



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Potential Neuroprotective Mechanism against Excitotoxicity

Conclusion

Ophiopogonoside A is a structurally characterized sesquiterpene glycoside with potential for further pharmacological investigation. This guide provides the foundational physicochemical data and a detailed protocol for its isolation. While direct biological studies on the pure compound are currently lacking, the provided experimental frameworks for assessing its anti-inflammatory, cardiovascular protective, and neuroprotective activities offer a clear path for future research. The exploration of **Ophiopogonoside A** and its potential therapeutic benefits holds promise for the development of new drugs from natural sources.

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References

- 1. Synergistic neuroprotective effects of Geniposide and ursodeoxycholic acid in hypoxia-reoxygenation injury in SH-SY5Y cells - PMC [pmc.ncbi.nlm.nih.gov]
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